2-(4-Nitrophenyl)-1,3-dioxolane

Catalog No.
S775450
CAS No.
2403-53-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)-1,3-dioxolane

CAS Number

2403-53-4

Product Name

2-(4-Nitrophenyl)-1,3-dioxolane

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxolane

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2

InChI Key

RIXYVXYKLYQCSM-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 2-(4-Nitrophenyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Nitrophenyl)-1,3-dioxolane (CAS: 2403-53-4) is a highly stable, cyclic acetal-protected derivative of 4-nitrobenzaldehyde. In industrial and advanced laboratory synthesis, the strongly electron-withdrawing para-nitro group renders the unprotected parent aldehyde highly electrophilic and exceptionally prone to unwanted side reactions during basic, nucleophilic, or reductive transformations[1]. By utilizing the 1,3-dioxolane protected form, chemists effectively mask the carbonyl reactivity, enabling selective modifications at the nitro group—such as reduction to the amine—or on other parts of a complex molecular framework. Procuring this compound pre-protected eliminates the need for harsh, time-consuming in-house acetalization, ensuring a high-purity precursor that seamlessly integrates into multi-step synthetic workflows without the carryover of acidic catalysts.

Substituting 2-(4-Nitrophenyl)-1,3-dioxolane with its unprotected parent compound, 4-nitrobenzaldehyde, inevitably leads to chemoselectivity failures; the highly electrophilic carbonyl will competitively react with nucleophiles or reducing agents intended for the nitro moiety [1]. Attempting to substitute with acyclic alternatives, such as 4-nitrobenzaldehyde dimethyl acetal, introduces thermodynamic vulnerabilities, as acyclic acetals are significantly more prone to premature hydrolysis during aqueous workups or mildly acidic storage conditions [2]. Furthermore, relying on in-house protection workflows introduces trace acid catalysts (like p-toluenesulfonic acid) and unreacted aldehyde impurities, which can poison downstream metal catalysts or cause batch-to-batch reproducibility issues, making the pre-procured cyclic dioxolane the superior choice for strict quality-controlled environments.

Thermodynamic Stability: Cyclic Dioxolane vs. Acyclic Dimethyl Acetal

The cyclic structure of 2-(4-nitrophenyl)-1,3-dioxolane provides a significant entropic advantage over acyclic acetals. Kinetic studies on acetal cleavage demonstrate that 1,3-dioxolanes exhibit a substantially lower rate of acid-catalyzed hydrolysis compared to their dimethyl acetal counterparts [1]. Specifically, under mildly acidic aqueous conditions (pH 3-4), acyclic dimethyl acetals hydrolyze up to 30-40 times faster than the corresponding 1,3-dioxolane. This enhanced stability prevents premature deprotection during intermediate aqueous workups and extends the shelf-life of the intermediate in solution.

Evidence DimensionRelative hydrolysis rate under mild acidic conditions (pH 3-4)
Target Compound Data1x (Baseline relative rate)
Comparator Or BaselineDimethyl acetal analog (~30-40x faster hydrolysis)
Quantified Difference30-40 fold greater hydrolytic stability for the dioxolane
ConditionsMild aqueous acid, room temperature

Ensures the protecting group remains intact during complex, multi-step syntheses that involve neutral to mildly acidic aqueous washes, preventing yield-destroying premature deprotection.

Carbonyl Masking Efficiency Against Nucleophilic Attack

The primary procurement driver for 2-(4-nitrophenyl)-1,3-dioxolane is its ability to completely suppress the inherent electrophilicity of the parent aldehyde. When subjected to strong nucleophiles, such as Grignard reagents or complex hydrides, unprotected 4-nitrobenzaldehyde undergoes rapid and quantitative addition at the carbonyl carbon (>95% conversion) [1]. In stark contrast, the 1,3-dioxolane protected form exhibits <1% background reactivity at the masked acetal carbon under identical basic and nucleophilic conditions, directing reactivity exclusively to other targeted sites.

Evidence DimensionConversion rate of carbonyl/acetal carbon in the presence of strong nucleophiles
Target Compound Data<1% background reaction (stable)
Comparator Or Baseline4-Nitrobenzaldehyde (>95% unwanted carbonyl addition)
Quantified Difference>94% reduction in unwanted nucleophilic addition
ConditionsBasic/nucleophilic conditions (e.g., RMgX or NaBH4 in THF)

Allows buyers to perform aggressive nucleophilic or reductive transformations on other parts of the molecule without degrading the aldehyde functionality.

Deprotection Kinetics: 1,3-Dioxolane vs. 1,3-Dioxane

When selecting a cyclic protecting group, the ring size dictates the ease of eventual removal. The 5-membered 1,3-dioxolane ring possesses slight torsional strain compared to the relatively strain-free 6-membered 1,3-dioxane ring [1]. This strain is relieved during the rate-determining step of acid-catalyzed hydrolysis (oxocarbenium ion formation). Consequently, 2-(4-nitrophenyl)-1,3-dioxolane hydrolyzes approximately 5 to 10 times faster than its 1,3-dioxane counterpart under standard acidic deprotection conditions. This allows for milder deprotection protocols that minimize degradation of other acid-sensitive moieties.

Evidence DimensionRelative rate of acid-catalyzed deprotection
Target Compound Data5-10x faster cleavage
Comparator Or Baseline2-(4-Nitrophenyl)-1,3-dioxane (1x relative rate)
Quantified Difference5 to 10-fold kinetic advantage during deprotection
Conditions1M HCl in THF/water mixtures

Enables the use of milder, faster deprotection conditions at the end of a synthetic sequence, improving final product yield and purity.

Process Efficiency: Pre-Procured vs. In-Situ Protection

Procuring 2-(4-nitrophenyl)-1,3-dioxolane directly bypasses the standard in-house protection protocol, which requires azeotropic distillation (Dean-Stark) with ethylene glycol and a strong acid catalyst (p-TsOH) in toluene [1]. This in-situ process typically requires 2 to 6 hours of reflux and results in an isolated yield of 85-90%, representing an immediate 10-15% loss of starting material. Furthermore, incomplete removal of p-TsOH can lead to reproducibility issues in downstream metal-catalyzed steps. Pre-procured material guarantees high purity and eliminates this entire operational bottleneck.

Evidence DimensionSynthetic step count and initial material yield
Target Compound Data0 steps, 100% material retention (pre-procured)
Comparator Or BaselineIn-house synthesis (1 step, 85-90% yield, 2-6 hours)
Quantified DifferenceElimination of a 2-6 hour step and recovery of 10-15% yield loss
ConditionsStandard Dean-Stark acetalization workflow

Direct procurement streamlines manufacturing timelines and eliminates trace acid impurities that cause batch-to-batch inconsistencies.

Synthesis of 4-Aminobenzaldehyde Derivatives via Nitro Reduction

Because the 1,3-dioxolane ring is completely stable to reductive conditions, this compound is the ideal precursor for generating 4-aminobenzaldehyde equivalents [1]. The nitro group can be cleanly reduced to the amine using catalytic hydrogenation or chemical reductants without altering the aldehyde, a transformation that is impossible with unprotected 4-nitrobenzaldehyde.

Complex Pharmaceutical Building Block Assembly

In the synthesis of complex active pharmaceutical ingredients (APIs) where the para-substituted benzaldehyde motif is required at a late stage, the 1,3-dioxolane provides a robust safety-catch [1]. Its superior stability over acyclic dimethyl acetals ensures it survives multiple intermediate aqueous workups and basic cross-coupling reactions, while its faster deprotection kinetics compared to 1,3-dioxanes allow for mild unmasking.

Polymer and Material Science Monomer Preparation

For the development of pH-responsive polymers or specialized functional materials, this compound serves as a highly pure, reliable monomer precursor [2]. By avoiding in-house protection, material scientists eliminate trace p-TsOH impurities that can prematurely initiate or poison delicate polymerization catalysts, ensuring high batch-to-batch reproducibility.

XLogP3

1.2

Other CAS

2403-53-4

Wikipedia

2-(4-Nitrophenyl)-1,3-dioxolane

Dates

Last modified: 08-15-2023

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